5-Hepten-2-one, 3-ethyl-6-methyl-
CAS No.: 2550-16-5
Cat. No.: VC18480594
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2550-16-5 |
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Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 3-ethyl-6-methylhept-5-en-2-one |
Standard InChI | InChI=1S/C10H18O/c1-5-10(9(4)11)7-6-8(2)3/h6,10H,5,7H2,1-4H3 |
Standard InChI Key | BEGYKUDFIITGRJ-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC=C(C)C)C(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a heptenone backbone with a ketone group at position 2, an ethyl group at position 3, and a methyl group at position 6. The double bond between carbons 5 and 6 introduces geometric isomerism, though the predominant form is the trans isomer due to steric considerations. Key structural parameters include:
The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous phases .
Spectroscopic Features
While detailed spectroscopic data (e.g., IR, NMR) are absent in the reviewed sources, the unsaturated ketone structure implies characteristic absorption bands:
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IR: Strong C=O stretch near 1700 cm<sup>-1</sup> and C=C stretch around 1650 cm<sup>-1</sup>.
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<sup>13</sup>C NMR: Signals for the carbonyl carbon (~205 ppm), olefinic carbons (120–130 ppm), and alkyl substituents (10–35 ppm).
Synthesis Methodologies
Route 1: Acetylene and Acetone Condensation
This method involves ethynylation of acetone with acetylene under alkaline conditions to form 2-methyl-3-butyn-2-ol, followed by partial hydrogenation using a Lindlar catalyst. The resulting 2-methyl-3-buten-2-ol undergoes Carroll rearrangement with diketene or alkyl acetoacetate to yield 6-methyl-5-hepten-2-one (Figure 1) . Key advantages include high atom economy and scalability, though the need for high-pressure hydrogenation complicates industrial implementation.
Reaction Conditions:
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Temperature: 20–30°C (hydrogenation step)
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Catalyst: Lindlar catalyst (Pd/CaCO<sub>3</sub> poisoned with quinoline)
Route 2: Isobutylene, Acetone, and Formaldehyde
Developed by BASF, this one-pot synthesis condenses isobutylene, acetone, and formaldehyde at 250°C and 30 MPa. The intermediate α-methylheptenone isomerizes to 6-methyl-5-hepten-2-one using palladium and carbonyl iron catalysts . Despite its simplicity, side reactions reduce the yield to 34%, necessitating costly purification .
Optimized Parameters:
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Molar Ratio (Isobutylene:Acetone:Formaldehyde): 5:4:1
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Temperature: 310–320°C
Route 3: Isoprene Hydrochlorination
Rhodia’s method involves hydrochlorination of isoprene to isopentenyl chloride (67% yield), which reacts with acetone in aqueous NaOH using phase-transfer catalysts (e.g., benzyltriethylammonium chloride). This continuous process achieves a 65% yield at 60–61°C and avoids hazardous solvents .
Advantages:
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Mild conditions (ambient pressure, <70°C)
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Catalyst recyclability via distillation
Physicochemical Properties
Physical State and Solubility
The compound is a colorless to pale yellow liquid with a lemon grass-like aroma, miscible in alcohols and ethers but insoluble in water . Its vapor pressure of 0.194 mmHg at 25°C indicates moderate volatility, suitable for fragrance applications .
Thermal Stability
While explicit decomposition temperatures are unreported, the presence of a conjugated enone system suggests susceptibility to thermal polymerization above 150°C. Stabilizers like hydroquinone may be required during storage.
Chemical Reactivity and Applications
Ketone-Driven Reactions
The carbonyl group participates in nucleophilic additions (e.g., Grignard reactions) and reductions. For example, hydrogenation over Raney Ni yields 3-ethyl-6-methylheptan-2-ol, a potential fragrance alcohol.
Olefin Functionalization
The C5–C6 double bond undergoes electrophilic additions (e.g., bromination) and Diels-Alder reactions, enabling access to polycyclic structures for pharmaceutical synthesis.
Industrial Applications
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Flavors and Fragrances: The lemon grass odor profile makes it valuable in perfumes and food additives .
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Pharmaceutical Intermediates: Serves as a precursor to terpenoid derivatives with antimicrobial activity .
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Agrochemicals: Functionalization yields herbicides with enhanced leaf permeability.
Classification | Code | Tariff (MFN) |
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Acyclic Ketones | 2914190090 | 5.5% |
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